molecular formula Na2S2O8<br>Na2O8S2 B104912 Sodium persulfate CAS No. 7775-27-1

Sodium persulfate

Cat. No.: B104912
CAS No.: 7775-27-1
M. Wt: 238.11 g/mol
InChI Key: CHQMHPLRPQMAMX-UHFFFAOYSA-L
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Description

Sodium persulfate, also known as sodium peroxodisulfate, is an inorganic compound with the chemical formula Na₂S₂O₈. It is a white, crystalline solid that is highly soluble in water. This compound is a powerful oxidizing agent and is widely used in various industrial and laboratory applications due to its stability and ease of handling .

Mechanism of Action

Target of Action

Sodium persulfate, also known as sodium peroxodisulfate, is an environmentally friendly inorganic compound commonly used as an oxidizing agent in chemistry . The primary targets of this compound are organic pollutants, including pesticides, drugs, halogen compounds, dyes, and other pollutants . It has been applied in diverse processes, such as the degradation of antibiotics and dyes in wastewater treatment .

Mode of Action

This compound undergoes homolytic cleavage in solutions, affording sulfate radical anions . These radicals can attack the organic matter in an oxidative mechanism . The sulfate radicals generated from persulfate have strong oxidizing properties and can effectively degrade emerging pollutants . The degradation rate of organic pollutants was observed to increase with increasing oxidant amount and ultrasonic frequency .

Biochemical Pathways

The sulfate radicals generated from persulfate and permonosulfate have strong oxidizing properties and can effectively degrade emerging pollutants . Sulfate-based advanced oxidation processes (AOPs) have higher oxidation potentials, higher selectivity, and oxidation efficiency for pollutants containing unsaturated bonds or aromatic rings .

Pharmacokinetics (ADME Properties)

This compound is a white, crystalline, odorless solid . It dissolves readily in water, forming a colorless solution . It has a molecular weight of 238.1 g/mol . This compound shows higher stability in soil and groundwater than hydrogen peroxide . It is almost non-hygroscopic and has good shelf-life .

Result of Action

The activation of persulfate has received considerable attention for its potential application in the removal of pollutants . The sulfate radicals generated from persulfate have strong oxidizing properties and can effectively degrade emerging pollutants . For example, Tan et al. used lignin hydrogel, a carbonaceous material, as a support to activate persulfate degradation of BPA, and showed that O2·− and 1O2 were the major reactive oxygen species (ROS), while SO4·− and ·OH played important roles in accelerating the degradation of BPA .

Action Environment

The activation of persulfate can be influenced by various environmental factors. For instance, the degradation rate of organic pollutants was observed to increase with increasing oxidant amount and ultrasonic frequency . Furthermore, the photo-thermal activation of persulfate raised the degradation ratio due to the increase of the generated reactive species owing to the synergetic effects of heat and light on the activation of persulfate .

Biochemical Analysis

Biochemical Properties

Sodium persulfate is a specialized oxidizing agent in chemistry, classically used in radical reactions . It undergoes homolytic cleavage in solutions, affording sulfate radical anions that can present several applications . These sulfate radicals are generated from the oxidation reaction mediated by hydroxyl radicals .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to increase membrane permeability and oxidative stress . Furthermore, it has been found to significantly perturb the metabolism of Pseudomonas aeruginosa, mainly involving glyoxylate and dicarboxylic acid metabolism, aminoacyl-tRNA biosynthesis, Alanine, aspartate and glutamate metabolism, and citric acid cycle (TCA cycle) .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of sulfate radicals. There are two pathways of persulfate formation. The first is to form persulfate through the interaction of sulfate radicals, which are generated from the oxidation reaction mediated by hydroxyl radicals . The second is to produce persulfate by generating sulfate radicals through the direct loss of electrons from sulfate and bisulfate ions on the electrode surface .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the synthesis of persulfate almost increases linearly as the current densities rise . This embodies the critical role of current density in the reaction rate and current efficiency of persulfate synthesis .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s important to note that this compound poses health risks upon exposure. Direct contact with the skin or eyes can cause irritation and damage. Prolonged inhalation may lead to respiratory tract inflammation or allergic reactions, mimicking asthma symptoms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is used as an oxidant in transition-metal-catalyzed reactions or as an oxidative species in crucial steps in metal-free reactions . It is synthesized industrially through an electrolytic oxidation process from sodium hydrogen sulfate .

Transport and Distribution

Given its solubility in water , it can be inferred that it may be transported and distributed within cells and tissues via aqueous channels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium persulfate is typically prepared by the electrolytic oxidation of sodium bisulfate. The reaction is conducted at a platinum anode, where sodium bisulfate is oxidized to form this compound . The overall reaction can be represented as: [ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_8 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by the electrolysis of a concentrated solution of sodium sulfate. The process involves the use of platinum or boron-doped diamond electrodes to achieve high efficiency and purity . The reaction conditions, such as temperature and current density, are carefully controlled to optimize the yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions: Sodium persulfate undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to generate sulfate radicals, which are highly reactive species that can initiate radical chain reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the oxidation reactions of this compound include various oxidized organic compounds and sulfate ions. In polymerization reactions, the major products are high-molecular-weight polymers .

Comparison with Similar Compounds

Properties

IUPAC Name

disodium;sulfonatooxy sulfate
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InChI

InChI=1S/2Na.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2
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InChI Key

CHQMHPLRPQMAMX-UHFFFAOYSA-L
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Canonical SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+]
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Molecular Formula

Na2S2O8, Na2O8S2
Record name SODIUM PERSULFATE
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DSSTOX Substance ID

DTXSID4029698
Record name Sodium persulfate
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Molecular Weight

238.11 g/mol
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Physical Description

Sodium persulfate appears as a white crystalline solid. Very irritating to skin and eyes. May be toxic by skin absorption. Used as a bleaching agent., Dry Powder; Pellets or Large Crystals, White, solid; [Merck Index] Hygroscopic; [CHEMINFO] White odorless crystalline solid; [MSDSonline], WHITE CRYSTALS OR POWDER., White crystalline solid.
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Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2)
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Solubility

Solubility in water, g/100ml at 20 °C: 55.6
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Density

1.1 g/cm³
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Vapor Density

1.1
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CAS No.

7775-27-1
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Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2)
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Synthesis routes and methods I

Procedure details

Into a 1 liter resin flask fitted with a stirrer, condensor, thermometer, nitrogen inlet and port for adding liquid is placed 425 g of deionized water, 200 g of a 50% solution of acrylamide, 276 g of a 50% solution of AMPS, 30 g of a 40% solution of disodium itaconate and 0.24 g of Versene 100. The solution is stirred and to it added 0.2 g of sodium hypophosphite dissolved in 16 g of deionized water. The solution is stirred, nitrogen introduced sub-surface and the solution then heated to 75° C. by means of an external heating jacket. A solution of 2.5g of sodium persulfate in 50 g of deionized water is prepared and placed in a metering pump connected to the resin flask at the inlet port with a fine tygon tubing. The persulfate solution is added uniformly over a period of 2 hours, maintaining a temperature of 75° C.±2° C. by initially cooling and then warming. At the end of the persulfate addition, 75° C. is maintained for an additional 1 hour, the solution cooled to 40° C. and discharged. The resulting product was a clear, light green-yellow liquid with a solids content of 25%. The viscosity, as measured on a Brookfield viscometer was 7,500 cps, spindle 3, speed 12. The pH of the solution was 7 to 7.6. The molecular weight of the polymer was about 500,000 as measured by GPC. The product was completely water miscible.
Name
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50 g
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solvent
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solution
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0 (± 1) mol
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16 g
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0.24 g
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catalyst
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425 g
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solution
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solution
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0.2 g
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Synthesis routes and methods II

Procedure details

The concentration of sodium peroxydisulphate used in the experiments is 1500 ppm (6.3 mM), added as a solution of peroxydisulphate and sodium hydroxide (final concentration of 6.3 mM and 0.1 M, respectively).
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Synthesis routes and methods III

Procedure details

To a half liter, 4-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and inlets for the gradual addition of monomer and initiator solution was added 31.9 grams of deionized water, 25.52 grams of maleic acid, 28.75 grams of 5-norbornene-2,3-dicarboxylic acid anhydride, 3.83 grams of a 0.15% aqueous ferrous sulfate heptahydrate solution, 0.83 grams of a 0.15% aqueous copper sulfate solution and 55.51 grams of 50% by weight aqueous sodium hydroxide. The contents of the flask were heated to 95° C. A monomer solution of 92.51 grams of acrylic acid and 63.8 grams of deionized water, and an initiator solution of 4.78 grams of sodium persulfate, 26.60 grams of 30% by weight aqueous hydrogen peroxide and 31.90 grains of deionized water were prepared. 9.57 grams of the glacial acrylic acid were added to the flask. After two minutes, 6.38 grams of the initiator solution were added to the flask. The contents of the flask were then heated to 100° C. The remainder of the monomer feed and initiator solution were then fed into the flask linearly and separately while stirring over two hours and thirty minutes. Once the additions were complete, 1.0 grams of sodium persulfate dissolved in 5.0 grams of deionized water was added. The system was kept at 100° C. for 30 minutes. The system was then cooled to 80° C. A solution of 5.0 grams of sodium metabisulfite dissolved in 20.0 grams of deionized water was added. The system was then cooled to 50° C. and the pH was adjusted from 3.9 to 7.9 with 100.0 grams of 50% by weight aqueous sodium hydroxide.
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5 g
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reactant
Reaction Step One
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20 g
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solvent
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0 (± 1) mol
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reactant
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25.52 g
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reactant
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28.75 g
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reactant
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[Compound]
Name
ferrous sulfate heptahydrate
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reactant
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31.9 g
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92.51 g
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63.8 g
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solvent
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9.57 g
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reactant
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[Compound]
Name
initiator
Quantity
6.38 g
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reactant
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Quantity
1 g
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reactant
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Quantity
5 g
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solvent
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Synthesis routes and methods IV

Procedure details

To a one liter, 4-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and inlets for the gradual addition of monomer and initiator solution was added 50.0 grams of deionized water, 40.0 grams of maleic acid, 44.7 grams of cis-1,2,3,6-tetrahydrophthalic anhydride, 6.0 grams of a 0.15% aqueous ferrous sulfate heptahydrate solution, 1.3 grams of a 0.15% aqueous copper sulfate solution and 87.0 grams of 50% by weight aqueous sodium hydroxide. The contents of the flask were heated to 91° C. A monomer solution of 145.0 grams of acrylic acid and 100.0 grams of deionized water, and an initiator solution of 7.5 grams of sodium persulfate, 41.7 grams of 30% by weight aqueous hydrogen peroxide and 50.0 grams of deionized water were prepared. 15.0 grams of glacial acrylic acid were added to the flask. After two minutes, 10.0 grams of the initiator solution were added to the flask. The contents of the flask were then heated to 100° C. The remainder of the monomer solution and initiator solution were then fed into the flask linearly and separately while stirring over two hours and thirty minutes. Once the additions were complete, 1.0 grams of sodium persulfate dissolved in 5.0 grams of deionized water was added. The system was kept at 100° C. for 30 minutes. The system was then cooled to 80° C. A solution of 5.0 grams of sodium metabisulfite dissolved in 20.0 grams of deionized water was added. The system was then cooled to 50° C. and the pH was adjusted from 3.6 to 7.4 with 164.0 grams of 50% by weight aqueous sodium hydroxide.
Quantity
5 g
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reactant
Reaction Step One
Name
Quantity
20 g
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solvent
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0 (± 1) mol
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reactant
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40 g
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reactant
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Quantity
44.7 g
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reactant
Reaction Step Three
[Compound]
Name
ferrous sulfate heptahydrate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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Name
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50 g
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solvent
Reaction Step Three
Quantity
145 g
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reactant
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Name
Quantity
50 g
Type
solvent
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Name
Quantity
100 g
Type
solvent
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
[Compound]
Name
initiator
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
1 g
Type
reactant
Reaction Step Seven
Name
Quantity
5 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

To a two liter, 4-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and inlets for the gradual addition of monomer and initiator solution was added 90.0 grams of deionized water, 62.5 grams of maleic acid, 67.07 grams of cis-1,2,3,6-tetrahydrophthalic anhydride, 5.0 grams of a 0.15% aqueous ferrous sulfate heptahydrate solution, 1.3 grams of a 0.15% aqueous coppper sulfate solution and 117.5 grams of 50% by weight aqueous sodium hydroxide. The contents of the flask were heated to 95° C. A monomer feed of 112.5 grams of acrylic acid, and an initiator solution of 7.5 grams of sodium persulfate, 41.6 grams of 30% by weight aqueous hydrogen peroxide and 50.0 grams of deionized water were prepared. 12.5 grams of the monomer feed were added to the flask. After two minutes, 10.0 grams of the initiator solution was added to the flask. The contents of the flask were then heated to 100° C. The remainder of the monomer feed and initiator solution were then fed into the flask linearly and separately while stirring over two hours and fifteen minutes. Once the additions were complete, the system was kept at 100° C. for 30 minutes. The system was then cooled to 60° C.
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
67.07 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
90 g
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solvent
Reaction Step One
Quantity
112.5 g
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reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Two
[Compound]
Name
monomer
Quantity
12.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
initiator
Quantity
10 g
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reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical downstream effects of sodium persulfate oxidation on target contaminants?

A1: this compound oxidation aims to mineralize organic contaminants, breaking them down into less harmful substances. [] For example, in the case of trichloroethylene (TCE), this compound oxidation can lead to the formation of chloride ions (Cl-), carbon dioxide (CO2), and water (H2O). [] Other studies have demonstrated the effectiveness of this compound in degrading various pollutants like BTEX (benzene, toluene, ethylbenzene, and xylenes), polycyclic aromatic hydrocarbons (PAHs), and dyes. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is Na2S2O8, and its molecular weight is 238.10 g/mol.

Q3: How does the pH of the solution affect this compound activation and efficacy?

A3: The pH of the solution plays a crucial role in this compound activation. [, ] While acidic conditions are generally favored for activating this compound with iron catalysts, alkaline conditions can also be effective depending on the target contaminant and activation method. [, ] Research has shown that pH significantly influences the degradation rates of various contaminants, indicating the need for optimization based on specific applications. [, , ]

Q4: How does the presence of solids in soil and groundwater impact this compound oxidation?

A4: The presence of solids can significantly impact this compound oxidation effectiveness. [] Some solids, especially those with high organic content, can consume the oxidant, reducing its availability for contaminant degradation. [] This phenomenon is known as "oxidant demand," and understanding its influence is crucial for determining effective this compound dosages in environmental remediation. []

Q5: What are the common activation methods for this compound?

A5: this compound can be activated through various methods, including:

  • Thermal activation: Elevated temperatures initiate the decomposition of this compound into sulfate radicals. []
  • Transition metal activation: Transition metal ions, particularly ferrous iron (Fe2+), catalyze the decomposition of this compound into sulfate radicals. [, , ]
  • Alkaline activation: Alkaline conditions can promote sulfate radical generation from this compound. []
  • UV/Visible light activation: UV or visible light irradiation can activate this compound to produce sulfate radicals. [, ]

Q6: What is the environmental fate of sulfate ions generated during this compound oxidation?

A6: Sulfate ions are common constituents in natural environments. While elevated sulfate levels can impact water quality and ecosystems, this compound oxidation generally results in sulfate concentrations within acceptable environmental limits. [] Moreover, naturally occurring sulfate-reducing bacteria can utilize sulfate, potentially mitigating its accumulation. []

Q7: What are the potential disadvantages of using this compound in environmental remediation?

A7: While generally effective, this compound oxidation can have some drawbacks:

  • Soil pH alteration: The decomposition of this compound can lower soil pH, potentially mobilizing heavy metals or impacting soil health. []
  • Generation of unwanted byproducts: Incomplete mineralization of contaminants might lead to the formation of potentially toxic byproducts. []

Q8: Are there any viable alternatives to this compound for contaminant degradation?

A8: Yes, several alternatives to this compound exist for contaminant degradation, each with its advantages and limitations. These include:

  • Hydrogen Peroxide (H2O2): A widely used oxidant, often activated with iron to generate hydroxyl radicals. []
  • Ozone (O3): A powerful oxidant capable of degrading a wide range of contaminants, but with limited persistence in the subsurface. []
  • Permanganate (MnO4-): Effective in oxidizing various organic contaminants, but its use can be limited by its tendency to precipitate in the presence of certain minerals. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.